molecular formula C11H16ClN3O B1488909 (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol CAS No. 1247480-79-0

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Cat. No. B1488909
CAS RN: 1247480-79-0
M. Wt: 241.72 g/mol
InChI Key: GWKBWHYKQHETHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol” is a chemical compound that exhibits diverse applications in scientific research, owing to its unique molecular structure. It has a molecular weight of 227.69 .


Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol in 1,4-dioxane. The reaction mixture is stirred at room temperature for 72 hours, after which the solvent is removed in vacuo .


Molecular Structure Analysis

The IUPAC name of this compound is [1-(6-chloro-4-pyrimidinyl)-2-piperidinyl]methanol. Its InChI code is 1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-4-2-1-3-8(14)6-15/h5,7-8,15H,1-4,6H2 .

Scientific Research Applications

Methanol in Energy Production

Methanol plays a crucial role in energy production, particularly as a clean-burning fuel with versatile applications. It is manufactured at an annual rate of over 10 million tons, with potential uses ranging from a peaking fuel in coal gasification combined cycle power stations to a primary transportation fuel or fuel additive. The synthesis and decomposition of methanol for thermal energy transport systems demonstrate its capability to recover wasted or unused discharged heat from industrial sources, thus promoting energy conservation and global environment protection (Cybulski, 1994).

properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-13-10(12)6-11(14-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBWHYKQHETHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
Reactant of Route 4
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.